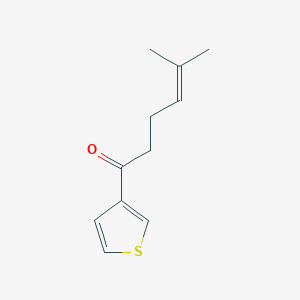

5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one

Description

5-Methyl-1-(thiophen-3-yl)hex-4-en-1-one is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a hex-4-en-1-one chain containing a methyl group. The compound’s conjugated system and electron-rich thiophene moiety may influence its reactivity, solubility, and interactions in biological systems, as seen in related molecules .

Properties

CAS No. |

91044-96-1 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

5-methyl-1-thiophen-3-ylhex-4-en-1-one |

InChI |

InChI=1S/C11H14OS/c1-9(2)4-3-5-11(12)10-6-7-13-8-10/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

CDARGYUIUHHYLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=O)C1=CSC=C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods often utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one has a variety of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(thiophen-3-YL)hex-4-EN-1-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues with Thiophene/Thiazole Moieties

Thiophene and thiazole derivatives share structural similarities but differ in electronic properties. For example:

- Thiazole-containing compounds (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit antiproliferative activity against cancer cell lines, such as NCI-H522 (lung cancer), with growth inhibition up to 40% .

- Thiophene-containing compounds (e.g., those in ) often rely on sulfur’s electron-donating effects for reactivity. The absence of nitrogen in thiophene may reduce polarity compared to thiazole analogs, impacting solubility and pharmacokinetics .

Key Structural Differences:

Hydrogen Bonding and Crystallographic Properties

Hydrogen bonding patterns, analyzed via graph set theory, influence crystal packing and stability . For instance:

- Cyclohexenone derivatives (e.g., 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one) form robust crystals due to C=O···H interactions .

- Thiophene-containing compounds may exhibit weaker hydrogen bonding compared to thiazole derivatives, as nitrogen in thiazole provides additional acceptor sites .

If 5-methyl-1-(thiophen-3-yl)hex-4-en-1-one were analyzed using SHELXL (), its crystal structure might show similarities to cyclohexenones but with reduced intermolecular interactions due to the thiophene’s lower polarity .

Table: Bioactivity of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.